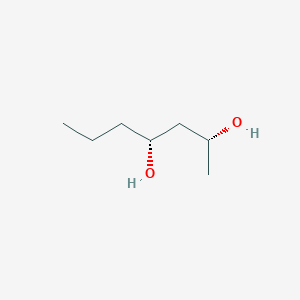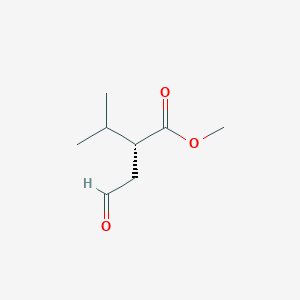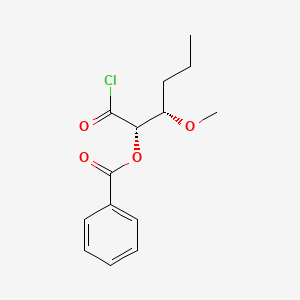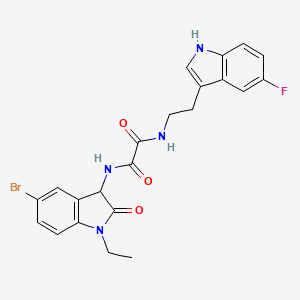
(2R,4R)-Heptane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Heptane-2,4-diol is a chiral diol with the molecular formula C7H16O2 It is characterized by two hydroxyl groups attached to the second and fourth carbon atoms of a heptane chain, with both hydroxyl groups in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Heptane-2,4-diol can be achieved through several methods. One common approach involves the diastereoselective reduction of heptane-2,4-dione using chiral catalysts or reagents. For instance, the reduction can be performed using a ketoreductase enzyme, which provides high stereoselectivity under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-Heptane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products:
Oxidation: Heptane-2,4-dione.
Reduction: Heptane.
Substitution: 2,4-dihaloheptane or 2,4-diaminoheptane.
Scientific Research Applications
(2R,4R)-Heptane-2,4-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4R)-Heptane-2,4-diol exerts its effects involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of carbonyl groups to hydroxyl groups. This process involves the transfer of protons and electrons, facilitated by cofactors such as NADH .
Comparison with Similar Compounds
- (2R,4R)-Pentanediol
- (2S,4S)-Heptane-2,4-diol
- (2R,4S)-Heptane-2,4-diol
Comparison:
(2R,4R)-Heptane-2,4-diol vs. (2R,4R)-Pentanediol: Both compounds are chiral diols, but this compound has a longer carbon chain, which may affect its physical properties and reactivity.
This compound vs. (2S,4S)-Heptane-2,4-diol: The difference in stereochemistry can lead to variations in biological activity and interaction with chiral environments.
This compound vs. (2R,4S)-Heptane-2,4-diol: The presence of different stereoisomers can result in distinct chemical and physical properties, influencing their use in synthesis and applications.
Properties
CAS No. |
918819-72-4 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
(2R,4R)-heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
XVEOUOTUJBYHNL-RNFRBKRXSA-N |
Isomeric SMILES |
CCC[C@H](C[C@@H](C)O)O |
Canonical SMILES |
CCCC(CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)

![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)


